molecular formula C5H5NO3S B1319984 2-Hydroxy-4-methylthiazole-5-carboxylic acid CAS No. 875237-46-0

2-Hydroxy-4-methylthiazole-5-carboxylic acid

Cat. No. B1319984
CAS RN: 875237-46-0
M. Wt: 159.17 g/mol
InChI Key: NVHAAIMFHOSMHD-UHFFFAOYSA-N
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Description

2-Hydroxy-4-methylthiazole-5-carboxylic acid, also known as 5-hydroxy-2-methylthiazole-4-carboxylic acid, is a carboxylic acid derived from thiazole. It is an important intermediate in the synthesis of many compounds, and has been widely used in scientific research.

Scientific Research Applications

Medicinal Chemistry: Antitumor and Cytotoxic Agents

2-Hydroxy-4-methylthiazole-5-carboxylic acid derivatives have been explored for their potential as antitumor and cytotoxic agents. The thiazole moiety is a common feature in many biologically active compounds, and modifications to this core structure can lead to significant antitumor activity. For instance, certain thiazole derivatives have demonstrated potent effects on prostate cancer cell lines .

Biochemistry: Enzyme Inhibition

In biochemistry, this compound has been used to design inhibitors for enzymes like xanthine oxidase. Xanthine oxidase inhibitors are crucial for treating conditions like gout and can also have anticancer and anti-inflammatory effects. The structure-activity relationship studies of thiazole-5-carboxylic acid derivatives provide insights into designing more potent enzyme inhibitors .

Pharmacology: Drug Development

The pharmacological applications of 2-Hydroxy-4-methylthiazole-5-carboxylic acid include drug development, where it serves as a building block for creating new drugs. Its derivatives can be designed to interact with various biological targets, offering therapeutic benefits for a range of diseases .

Organic Synthesis: Chemical Building Block

This compound is also valuable in organic synthesis, where it acts as a precursor or intermediate in the synthesis of more complex molecules. Its reactivity allows for various chemical transformations, making it a versatile tool for synthesizing new organic compounds .

Chemical Engineering: Process Optimization

In chemical engineering, 2-Hydroxy-4-methylthiazole-5-carboxylic acid can be involved in process optimization. Its properties, such as solubility and reactivity, can be crucial factors in designing efficient and scalable chemical processes .

Environmental Science: Pollution Mitigation

Lastly, in environmental science, derivatives of this compound could potentially be used in pollution mitigation strategies. For example, they might be involved in the breakdown of harmful substances or in the development of environmentally friendly materials .

properties

IUPAC Name

4-methyl-2-oxo-3H-1,3-thiazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NO3S/c1-2-3(4(7)8)10-5(9)6-2/h1H3,(H,6,9)(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVHAAIMFHOSMHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=O)N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60591863
Record name 4-Methyl-2-oxo-2,3-dihydro-1,3-thiazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60591863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

875237-46-0
Record name 4-Methyl-2-oxo-2,3-dihydro-1,3-thiazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60591863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Hydroxy-4-methylthiazole-5-carboxylic acid
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